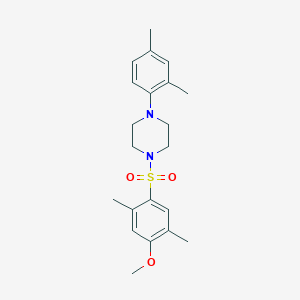

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine

Description

This piperazine derivative features a central piperazine ring substituted at one nitrogen with a 2,4-dimethylphenyl group and at the other nitrogen with a sulfonyl-linked 4-methoxy-2,5-dimethylphenyl moiety. The structure combines lipophilic methyl groups with a polar sulfonyl group, balancing solubility and membrane permeability.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-15-6-7-19(16(2)12-15)22-8-10-23(11-9-22)27(24,25)21-14-17(3)20(26-5)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOKIGJXQQFWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and 4-methoxy-2,5-dimethylbenzenesulfonyl chloride.

Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

Substitution Reactions: The piperazine ring is then substituted with the 2,4-dimethylphenyl and 4-methoxy-2,5-dimethylphenylsulfonyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the piperazine ring.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Rings

a) 1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine ()

- Molecular Formula : C₁₉H₂₂Cl₂N₂O₃S (MW: 429.36 g/mol)

- Key Differences : Replaces the 2,4-dimethylphenyl group with a 2,5-dichlorophenyl moiety.

- This analog’s dichloro-substituted phenyl may favor interactions with hydrophobic pockets in target proteins .

b) 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine ()

- Molecular Formula : C₁₉H₂₂Cl₂N₂O₃S (MW: 429.36 g/mol)

- Key Differences : Methoxy group shifted from the 4- to 5-position on the sulfonyl-linked phenyl ring.

- Impact : Positional isomerism can alter electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets. For example, 5-methoxy placement may reduce steric hindrance near the sulfonyl group, enhancing binding kinetics .

Enantiomeric and Chiral Derivatives

a) Enantiomers of 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine ()

- Key Differences : Chiral benzhydryl (4-chlorophenyl)phenylmethyl group replaces the dimethylphenyl moiety.

- Impact : Chirality introduces stereoselective binding properties. For instance, levorotatory enantiomers may exhibit higher affinity for specific receptors (e.g., histamine or dopamine transporters) compared to racemic mixtures .

Piperazine Derivatives with Heteroaryl or Receptor-Targeting Groups

a) 4-(2-Heteroarylethyl)-1-arylpiperazines ()

- Examples : Derivatives with pyridyl, benztriazole, or naphthyl substituents.

- Key Differences : Heteroaryl groups (e.g., pyridyl) enhance π-π stacking and hydrogen-bonding interactions.

- Impact : 1-(2,3-Dimethylphenyl)piperazine derivatives demonstrated strong dual affinity for dopamine D-2 and serotonin 5-HT₁A receptors, suggesting that the target compound’s 2,4-dimethylphenyl group may similarly modulate receptor selectivity .

b) 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine ()

- Key Differences : Nitro and methanesulfonyl groups replace the methoxy and dimethyl substituents.

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity

Receptor Binding Profiles

- Dopamine/Serotonin Receptors: Analogs with 2,3-dimethylphenyl groups () showed nanomolar affinities for D-2 and 5-HT₁A receptors. The target compound’s 2,4-dimethylphenyl group may retain similar affinity but with altered selectivity due to the para-methyl position .

- Anticancer Activity : Piperazine derivatives with sulfonyl groups () exhibited cytotoxicity against liver and breast cancer cell lines (IC₅₀: 1–10 µM). The target’s methoxy group may enhance solubility, improving therapeutic index .

Auxin-like Activity ()

- ASP Analog: 1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine mimics auxin signaling.

- Comparison : The target’s methoxy and dimethyl groups may reduce root elongation inhibition but retain partial auxin-like effects .

Biological Activity

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits various pharmacological properties, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : C18H23N2O2S

- Molecular Weight : 341.44 g/mol

- CAS Number : 5427-67-8

- Density : 1.067 g/cm³

- Boiling Point : 459.1 °C

- Flash Point : 129.4 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including the compound . For instance, compounds structurally related to this piperazine have shown significant cytotoxic effects against various cancer cell lines.

- IC50 Values : Research indicates that related compounds exhibit IC50 values ranging from 0.126 μM to higher values depending on the specific cell line tested. These studies suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic window .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can significantly reduce cell viability in cancerous cells through apoptosis induction and cell cycle arrest.

- Matrix Metalloproteinase Inhibition : Some derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- EGFR Pathway Modulation : Certain analogs have been noted for their ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is critical in many cancers .

Study 1: Cytotoxicity Against Breast Cancer Cells

A study evaluated the anticancer effects of piperazine derivatives on the MDA-MB-231 triple-negative breast cancer cell line. The results demonstrated that treatment with these compounds led to significant reductions in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Piperazine Derivative | 0.126 | High |

| 5-Fluorouracil | 17.02 | Low |

Study 2: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound resulted in a notable reduction in metastatic nodules compared to control groups. This suggests not only cytotoxicity but also potential anti-metastatic properties .

Safety and Toxicology

Toxicological assessments reveal that certain piperazine derivatives exhibit low acute toxicity profiles in animal models, with no observed adverse effects at concentrations up to 2000 mg/kg in preliminary studies . This safety profile is crucial for considering further development into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.